molecular formula C21H17BrN2O3 B3867189 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No. B3867189
M. Wt: 425.3 g/mol
InChI Key: CAVJXLIPYQDNTM-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, also known as BPB-PTH, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of applications, including as a tool in the study of biological systems and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition may lead to the suppression of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to have a number of biochemical and physiological effects. In addition to its potential use as a cancer therapeutic, this compound has also been found to have anti-inflammatory properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be stable under a variety of conditions, making it a useful tool for a wide range of experiments. One limitation of using 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are a number of potential future directions for research on 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One area of interest is in the development of more potent and selective analogs of this compound that may have improved therapeutic potential. Another area of research is in the study of the mechanism of action of 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, which may provide insights into its potential use in the treatment of cancer and other diseases. Additionally, further research may be needed to determine the optimal conditions for the use of 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in various experimental systems.

Scientific Research Applications

2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. 2-(2-bromophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-19-11-4-5-12-20(19)26-15-21(25)24-23-14-16-7-6-10-18(13-16)27-17-8-2-1-3-9-17/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVJXLIPYQDNTM-OEAKJJBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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